molecular formula C25H18O5 B11398140 [5,9-dimethyl-3-(naphthalen-2-yl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

[5,9-dimethyl-3-(naphthalen-2-yl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

Cat. No.: B11398140
M. Wt: 398.4 g/mol
InChI Key: WJRAFHKGZBEEBT-UHFFFAOYSA-N
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Description

2-[5,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETIC ACID is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the acetic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include stringent control of reaction parameters and purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[5,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

2-[5,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and biological activities.

    Naphthalene Derivatives:

Uniqueness

2-[5,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETIC ACID is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H18O5

Molecular Weight

398.4 g/mol

IUPAC Name

2-(5,9-dimethyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid

InChI

InChI=1S/C25H18O5/c1-13-18-10-20-21(17-8-7-15-5-3-4-6-16(15)9-17)12-29-23(20)14(2)24(18)30-25(28)19(13)11-22(26)27/h3-10,12H,11H2,1-2H3,(H,26,27)

InChI Key

WJRAFHKGZBEEBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)C)CC(=O)O

Origin of Product

United States

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